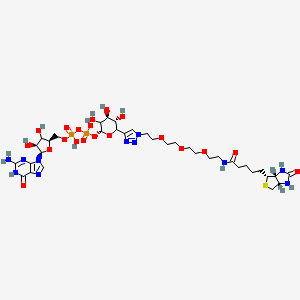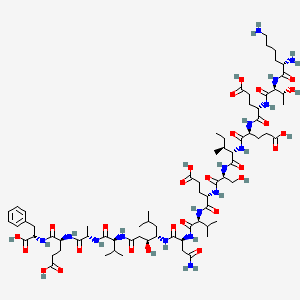
(2R,3R)-Dap-NE (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-Dap-NE (hydrochloride) is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound is often used in research due to its specific interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dap-NE (hydrochloride) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with a chiral amine under controlled conditions to produce the desired enantiomer. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of (2R,3R)-Dap-NE (hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-Dap-NE (hydrochloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its original state from oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
(2R,3R)-Dap-NE (hydrochloride) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R,3R)-Dap-NE (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, influencing their activity. This stereospecific interaction is crucial for its biological effects, including modulation of enzymatic activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amines and their derivatives, such as (2R,3R)-dihydroquercetin and (2S,3S)-Dap-NE (hydrochloride) .
Uniqueness
What sets (2R,3R)-Dap-NE (hydrochloride) apart is its specific stereochemistry, which provides unique interactions with biological molecules. This makes it particularly valuable in research focused on stereospecific processes and the development of chiral drugs .
Propriétés
Formule moléculaire |
C18H29ClN2O3 |
|---|---|
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
(2R,3R)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15+,16+,17-;/m1./s1 |
Clé InChI |
SLLIOFGFGYMWNJ-TXUMRZAQSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O.Cl |
SMILES canonique |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

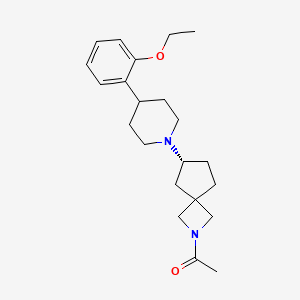
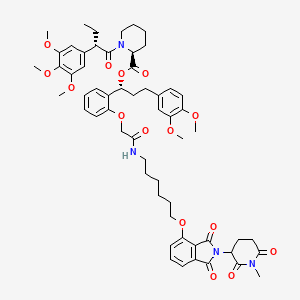
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
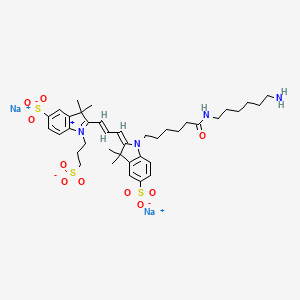

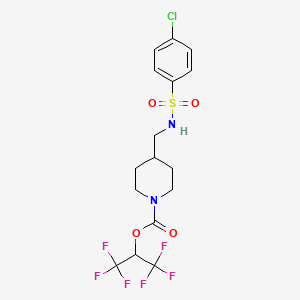
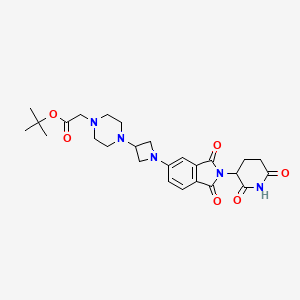

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
